molecular formula C23H22BrN5O4S2 B2683990 (Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 864976-01-2

(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2683990
CAS RN: 864976-01-2
M. Wt: 576.48
InChI Key: RPAHXOKQKLNJHB-VYIQYICTSA-N
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Description

(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C23H22BrN5O4S2 and its molecular weight is 576.48. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy Potential

The research on related zinc phthalocyanine derivatives indicates significant potential for photodynamic therapy (PDT), a treatment method for cancer. A study by Pişkin, Canpolat, and Öztürk (2020) detailed the synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them highly suitable as Type II photosensitizers in PDT for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activity

Benzamide derivatives, including those with a thiazol moiety, have been studied for their antimicrobial properties. Narayana et al. (2004) synthesized compounds related to thiazol-2-yl benzamide, showing potential as antifungal agents. These findings suggest that modifications to the benzamide structure, including (Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide, could exhibit antimicrobial activity, providing a foundation for developing new antimicrobial agents (Narayana et al., 2004).

Enzyme Inhibition for Cancer Therapy

A novel sulfamethoxazole derivative study by Moghaddam et al. (2021) highlights the potential of benzamide derivatives in inhibiting heat shock protein 70 (HSP70), a protein overexpressed in several cancers. The derivative showed significant inhibitory effects against HSP70's chaperone activity, suggesting a new avenue for cancer therapy through enzyme inhibition (Moghaddam et al., 2021).

Carbonic Anhydrase Inhibition

Research into benzamide derivatives, such as those by Ulus et al. (2016), has demonstrated their efficacy as inhibitors of carbonic anhydrases, enzymes implicated in various physiological and pathological processes, including glaucoma and cancer. The study synthesized acridine-acetazolamide conjugates showing significant inhibition of human carbonic anhydrase isoforms, suggesting that related compounds, like (Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide, could be explored for similar applications (Ulus et al., 2016).

properties

IUPAC Name

4-[bis(2-cyanoethyl)sulfamoyl]-N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22BrN5O4S2/c1-33-15-14-29-20-9-6-18(24)16-21(20)34-23(29)27-22(30)17-4-7-19(8-5-17)35(31,32)28(12-2-10-25)13-3-11-26/h4-9,16H,2-3,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPAHXOKQKLNJHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22BrN5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

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